

A Comparative Analysis of Halogen Oxoacid Strengths

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromous acid*

Cat. No.: *B1220249*

[Get Quote](#)

This guide provides a comprehensive comparative analysis of the acid strengths of halogen oxoacids. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the acidity of these compounds, supported by experimental data and methodologies.

Factors Influencing Acidity

The acidic strength of halogen oxoacids is primarily determined by two key factors: the number of oxygen atoms bonded to the central halogen atom and the electronegativity of the halogen itself.

1. Number of Oxygen Atoms: As the number of oxygen atoms attached to the central halogen atom increases, the acidity of the oxoacid increases significantly. This is due to the inductive effect of the highly electronegative oxygen atoms, which pull electron density away from the O-H bond. This withdrawal of electron density polarizes the O-H bond, making the hydrogen atom more positive and facilitating its donation as a proton (H^+). Furthermore, the stability of the resulting conjugate base (anion) is greatly enhanced by the delocalization of the negative charge over a greater number of oxygen atoms through resonance. A more stable conjugate base corresponds to a stronger acid.[1][2][3]
2. Electronegativity of the Halogen: For a series of halogen oxoacids with the same number of oxygen atoms (e.g., $HOCl$, $HOBr$, HOI), the acid strength increases with the increasing electronegativity of the halogen.[4][5] A more electronegative halogen atom more effectively

withdraws electron density from the O-H bond, making the proton easier to remove. Therefore, the order of acidity is typically Chlorine > Bromine > Iodine for corresponding oxoacids.[4]

Quantitative Comparison of Halogen Oxoacid Strengths

The acid strength is quantitatively expressed by the acid dissociation constant (K_a) or its negative logarithm, pK_a . A larger K_a value and a smaller pK_a value indicate a stronger acid. The table below summarizes the experimental pK_a values for various halogen oxoacids.

Halogen Oxoacid	Formula	Oxidation State of Halogen	pK_a
Chlorine Series			
Hypochlorous acid	HClO	+1	7.40 - 7.5[6][7]
Chlorous acid	HClO_2	+3	1.96[8]
Chloric acid	HClO_3	+5	-2[6]
Perchloric acid	HClO_4	+7	~ -10[6][9]
Bromine Series			
Hypobromous acid	HBrO	+1	8.63 - 8.70[5][8][10]
Bromous acid	HBrO_2	+3	Unstable
Bromic acid	HBrO_3	+5	Strong Acid
Perbromic acid	HBrO_4	+7	Strong Acid[11]
Iodine Series			
Hypoiodous acid	HIO	+1	10.5[4][12]
Iodous acid	HIO_2	+3	Unstable[3][13]
Iodic acid	HIO_3	+5	0.78 - 0.80[4][8]
Periodic acid	HIO_4	+7	1.64[4]

Note: For strong acids, pKa values are approximate. Some oxoacids, like bromous and iodous acid, are highly unstable, making experimental determination of their pKa challenging.

Experimental Protocols for pKa Determination

The determination of acid dissociation constants is crucial for the quantitative comparison of acid strengths. Two common experimental methods employed for this purpose are potentiometric titration and spectrophotometry.

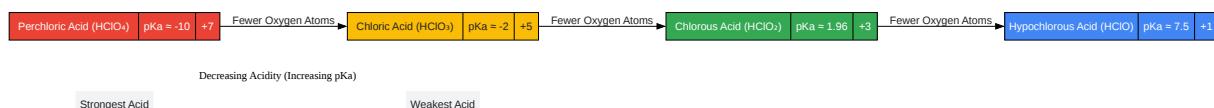
Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[\[2\]](#)[\[14\]](#)

Methodology:

- Preparation of the Analyte Solution: A precise volume of the halogen oxoacid solution of known concentration is prepared in a suitable solvent, typically deionized water.
- Titration with a Standardized Base: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is gradually added to the acid solution using a burette.
- pH Monitoring: The pH of the solution is continuously monitored using a calibrated pH electrode as the titrant is added.
- Data Analysis: The pH is plotted against the volume of the titrant added, generating a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For polyprotic acids, multiple inflection points may be observed.
[\[15\]](#)[\[16\]](#)

Spectrophotometry


Spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[\[1\]](#)[\[17\]](#)
[\[18\]](#)

Methodology:

- Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.
- Measurement of Absorbance: A constant concentration of the halogen oxoacid is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each sample.
- Identification of Wavelengths of Maximum Difference: The wavelengths at which the acidic (HA) and basic (A^-) forms of the oxoacid show the largest difference in absorbance are identified.
- Data Analysis: The absorbance at these specific wavelengths is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pK_a , which corresponds to the pH at the inflection point of the curve.^[19]^[20]

Visualization of Structure-Acidity Relationship

The following diagram illustrates the relationship between the structure of chlorine oxoacids and their corresponding acid strength (pK_a).

[Click to download full resolution via product page](#)

Caption: Structure-Acidity Trend of Chlorine Oxoacids.

The diagram above visually represents the direct correlation between the number of oxygen atoms in chlorine oxoacids and their acidic strength. As the number of oxygen atoms decreases, the pK_a value increases, indicating a decrease in acidity. This trend is a clear illustration of the inductive effect and the stabilization of the conjugate base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiwavelength spectrophotometric determination of acid dissociation constants of ionizable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2012books.lardbucket.org [2012books.lardbucket.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. global.oup.com [global.oup.com]
- 8. library.gwu.edu [library.gwu.edu]
- 9. Perchloric acid - Wikipedia [en.wikipedia.org]
- 10. Hypobromous acid - Wikipedia [en.wikipedia.org]
- 11. Perbromic acid - Wikipedia [en.wikipedia.org]
- 12. Hypoiodous acid - Wikipedia [en.wikipedia.org]
- 13. echemi.com [echemi.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. asianpubs.org [asianpubs.org]
- 17. scribd.com [scribd.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 20. scielo.br [scielo.br]

- To cite this document: BenchChem. [A Comparative Analysis of Halogen Oxoacid Strengths]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220249#comparative-analysis-of-halogen-oxoacid-strengths\]](https://www.benchchem.com/product/b1220249#comparative-analysis-of-halogen-oxoacid-strengths)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com